molecular formula C17H25N5O2 B2525151 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide CAS No. 2034388-60-6

4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

Katalognummer B2525151
CAS-Nummer: 2034388-60-6
Molekulargewicht: 331.42
InChI-Schlüssel: RLTKAYPUIIZPCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which are structurally related to the compound of interest, involves a multi-step process. Starting with 5-bromo-2-fluorobenzaldehyde, cyclization with guanidine carbonate occurs, followed by a series of reactions including treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to produce 6-bromo-2-iodoquinazoline. This intermediate then reacts with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to form 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. Subsequent treatment with various arylisocyanates or arylisothiocyanates yields the final carboxamide or carbothioamide derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using a combination of analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis further corroborates the chemical structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, halogenation, palladium-catalyzed cross-coupling, and isocyanate or isothiocyanate treatment. These reactions are crucial for constructing the quinazoline core and attaching the piperazine moiety, which is a common feature in this class of compounds. The final step involves the introduction of the aryl group through the reaction with arylisocyanates or arylisothiocyanates, which forms the carboxamide or carbothioamide functional group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide" are not detailed in the provided papers, the related compounds synthesized in the study exhibit properties that allow for their evaluation as antimicrobial agents. The compounds' purity and yield are optimized for potential pharmaceutical applications, and their antimicrobial activity is tested in vitro against various bacterial and fungal strains. Some of the synthesized derivatives demonstrate promising antimicrobial activity, which suggests that similar compounds could also possess significant biological properties .

The second paper describes a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor. This process involves acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation to yield the final product with high purity and in a 53% overall yield. This synthesis is relevant as it provides insight into the preparation of piperazine-1-carboxamide derivatives, which could be analogous to the synthesis of the compound of interest .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound, due to its complex structure, is likely involved in the synthesis of pharmaceuticals targeting various diseases. Compounds with similar structures have been explored for their potential as inhibitors or receptor antagonists in the treatment of conditions such as cancer, neurological disorders, and cardiovascular diseases.

For instance, analogues of σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been designed for therapeutic and/or diagnostic applications in oncology, indicating the role of structurally complex piperazine derivatives in developing potential cancer therapies (Abate et al., 2011).

Organic Synthesis and Chemical Properties

The detailed chemical structure suggests its use in organic synthesis, particularly in the development of novel compounds with potential biological activity. The presence of cyclopropyl and tetrahydrofuran rings, along with the piperazine moiety, indicates its utility in creating structurally diverse and biologically active molecules. Research into the synthesis of polyamides containing different nucleobases like uracil and adenine showcases the versatility of such compounds in polymer chemistry, further hinting at the broad applications of this compound in material science as well (Hattori & Kinoshita, 1979).

Eigenschaften

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTKAYPUIIZPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.